molecular formula C20H27N3OS B039103 2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide CAS No. 118243-28-0

2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide

Cat. No.: B039103
CAS No.: 118243-28-0
M. Wt: 357.5 g/mol
InChI Key: DVQHPFMHNHWLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

ACP-103 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ACP-103 has a wide range of scientific research applications:

Mechanism of Action

ACP-103 exerts its effects by acting as an inverse agonist at the serotonin 5-HT2A receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. By blocking the activity of this receptor, ACP-103 can modulate the release of neurotransmitters and alleviate symptoms associated with neuropsychiatric disorders .

Comparison with Similar Compounds

ACP-103 is unique in its high selectivity for the serotonin 5-HT2A receptor. Similar compounds include:

These compounds share some similarities with ACP-103 but differ in their receptor selectivity and pharmacological profiles, highlighting the uniqueness of ACP-103 in its therapeutic potential .

Properties

CAS No.

118243-28-0

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

2-(2-isothiocyanatophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C20H27N3OS/c1-22(18-10-4-5-11-19(18)23-12-6-7-13-23)20(24)14-16-8-2-3-9-17(16)21-15-25/h2-3,8-9,18-19H,4-7,10-14H2,1H3/t18-,19-/m0/s1

InChI Key

DVQHPFMHNHWLJF-UHFFFAOYSA-N

Isomeric SMILES

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

Synonyms

2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R)-trans-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, HBr(-)-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (+)-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (-)-isomer
ICMPCB

Origin of Product

United States

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